molecular formula C9H9ClO2 B1582652 2-(4-Chlorophenyl)propanoic acid CAS No. 938-95-4

2-(4-Chlorophenyl)propanoic acid

Cat. No. B1582652
CAS RN: 938-95-4
M. Wt: 184.62 g/mol
InChI Key: YOZILQVNIWNPFP-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)propanoic acid” consists of a propanoic acid group attached to a 4-chlorophenyl group . This structure gives the compound certain physical and chemical properties, such as its density, boiling point, and reactivity .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)propanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 297.4±15.0 °C at 760 mmHg, and a flash point of 133.6±20.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Chiral Separation and Enantioseparation

  • Chiral Separation and Inclusion Interactions: Research on the chiral separation of 2-(4-Chlorophenyl)propanoic acid focuses on the influence of chlorine substituents in the enantioseparation process. The formation of stable inclusion complexes with chiral selectors like hydroxypropyl-β-cyclodextrin (HP-β-CD) is essential for successful enantioseparation. The position of chlorine substituents on the compound affects enantiorecognition, with meta-position substituents showing the highest enantiorecognition (Yang Jin et al., 2019).

Synthesis and Pharmacological Potential

  • Synthesis of Related Compounds: Research has explored the synthesis of derivatives of 2-(4-Chlorophenyl)propanoic acid and other similar compounds. These synthesized compounds have been assessed for their potential as GABA B receptor antagonists and other pharmacological activities (G. Abbenante et al., 1997).

Enantioseparation in Different Conditions

  • Enantioseparation under Various Conditions: Studies on the enantioseparation of 2-(4-Chlorophenyl)propanoic acid have been extended to explore the relationship between enantioseparation and different substituents on the benzene ring. The impact of electron-donating and electron-withdrawing groups on the benzene ring in relation to enantioseparation has been a key focus (Shengqiang Tong et al., 2016).

Detection in Environmental Samples

  • Detection in Human and Environmental Samples: Methods have been developed for detecting 2-(4-Chlorophenyl)propanoic acid and similar chlorophenoxy acid herbicides in human urine and environmental samples. Techniques like solid-phase extraction and capillary LC–UV detection have been employed to identify and quantify these compounds (N. Rosales-Conrado et al., 2008).

Development of Agrochemicals

  • Development of Agrochemicals with Acaricidal Activity: There has been research into developing optically pure compounds starting from 2-(4-Chlorophenyl)propanoic acid for use as acaricides, highlighting its potential application in agriculture (A. Bosetti et al., 1994).

Analytical Method Development

  • Development of Analytical Methods: Research has been conducted to develop and validate methods for analyzing 2-(4-Chlorophenyl)propanoic acid and its impurities under different pH conditions. This indicates its relevance in analytical chemistry for quality control and pharmaceutical development (V. Maslarska et al., 2022).

Environmental Degradation Studies

  • Electrochemical Degradation Studies: The electrochemical degradation of compounds similar to 2-(4-Chlorophenyl)propanoic acid in aqueous solutions has been studied, indicating its relevance in environmental chemistry and pollution control (J. Niu et al., 2013).

Enantiomeric Separation Modeling

  • Enantiomeric Separation Modeling: Research has also been directed towards modeling the enantiomeric separation of phenoxy acid herbicides, including compounds similar to 2-(4-Chlorophenyl)propanoic acid, using chemometric methods and capillary liquid chromatography. This research contributes to the understanding of the separation processes of these compounds (N. Rosales-Conrado et al., 2008).

Reaction Pathway Studies

  • Investigation of Reaction Pathways: Studies have also been conducted to understand the reaction pathways of related chlorophenoxy compounds, contributing to the knowledge of their chemical behavior and potential environmental impacts (S. Montanari et al., 1999).

Safety And Hazards

“2-(4-Chlorophenyl)propanoic acid” may cause eye irritation and skin irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZILQVNIWNPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912625
Record name 2-(4-Chlorophenyl)propanoic acid
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)propanoic acid

CAS RN

938-95-4, 99570-57-7
Record name 4-Chloro-α-methylbenzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-2-(4-Chlorophenyl)propanoic acid
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Record name 2-(4-Chlorophenyl)propanoic acid
Source EPA DSSTox
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Record name DL-2-(4-chlorophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

The same reaction and the same treatment as in Example 1 were followed using methyl p-chlorophenylacetate and methyl bromide, producing methyl p-chloro(α-methyl)phenylacetate in a yield of 83% and p-chloro(α-methyl)phenylacetic acid in a yield of 5%. The spectral data of the ester were as follows.
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Synthesis routes and methods II

Procedure details

The titled compound was prepared from p-chlorophenylacetic acid in 73% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a. MS (ESI) 185 (MH+).
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73%

Synthesis routes and methods III

Procedure details

Lithium hydroxide (0.17 g, 7.10 mmol) was added to a stirred solution of 2-(4-chloro-phenyl)-propionic acid methyl ester (0.47 g, 2.366 mmol) in tetrahydrofuran, water and methanol (4:1:1, 12 ml). The mixture was stirred overnight and the volatiles evaporated in vacuo. The mixture was basified by addition of aqueous sodium hydrogencarbonate and washed with ethyl acetate. The aqueous was then acidified with 2M HCl and the product extracted into ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the desired product. Yield 0.4 g, 91%. NMR 1H (300 MHz, DMSO): 1.36 (d, 3H), 3.72 (q, 1H), 7.23-7.38 (m, 4ArH), 12.48 (bs, 1H).
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0.17 g
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12 mL
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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, to a mixture of (4-chlorophenyl)acetic acid (13.6 g) in THF (140 mL) was added n-butyllithium (1.6 M hexane solution, 100 mL) at −60° C. to −70° C., and the mixture was allowed to warm to 0° C. A mixture of methyl iodide (4.96 mL) in THF (40 mL) was added to the reaction mixture at 0° C.-10° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was extracted with 1N aqueous sodium hydroxide solution (2×100 mL), and the extract was acidified with 3N hydrochloric acid (100 mL). The mixture was extracted with ethyl acetate (3×100 mL), the extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (13.3 g).
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100 mL
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4.96 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)propanoic acid
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Citations

For This Compound
33
Citations
Y Jin, H Lv, X Gong, W Sun, S Zhao, X Wang… - … of Chromatography A, 2019 - Elsevier
The influence of chlorine substituents in chiral separation of three racemic 2-(chlorophenyl)propanoic acids by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a …
Number of citations: 9 www.sciencedirect.com
S Tong, X Wang, M Lu, Q Xiong… - Journal of Separation …, 2016 - Wiley Online Library
This paper concentrates on the enantioseparation of racemic 2‐(substituted phenyl)propanoic acids by high‐speed countercurrent chromatography with substituted β‐cyclodextrin as …
RH Prager, K Schafer - Australian journal of chemistry, 1997 - CSIRO Publishing
In an attempt to obtain new compounds with binding activity at the GABAB receptor site, we report the synthesis of 3-amino-2-arylpropanoic acids, and the sulfonic, phosphonic and …
Number of citations: 21 www.publish.csiro.au
L Grondard, F Manfré, S Mutti - Synthetic communications, 1997 - Taylor & Francis
2-(4-Chlorophenyl)propanoic acid 1 is transformed to 2-(4-chloro-3-nitrophenyl) propanoic acid 2 (94% yield). Acid 2 can be converted to 2-(3-nitrophenyl)propanoic acid 3 (70% yield) …
Number of citations: 1 www.tandfonline.com
AG Hay, DD Focht - Applied and Environmental Microbiology, 1998 - Am Soc Microbiol
1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE), a toxic breakdown product of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT), has traditionally been viewed as a dead-end …
Number of citations: 110 journals.asm.org
K Nakata, Y Onda, K Ono, I Shiina - Tetrahedron Letters, 2010 - Elsevier
A general method for the kinetic resolution of racemic α-arylalkanoic acids with achiral alcohols is described. It was determined that bis(9-phenanthryl)methanol is a suitable nucleophile …
Number of citations: 20 www.sciencedirect.com
R Colombo, TCR Ferreira, JH Yariwake… - Journal of the Brazilian …, 2015 - SciELO Brasil
The pyrethroids, their metabolites and by-products have been recognized as toxic to environment and human health. Despite several studies about esfenvalerate toxicity and its …
Number of citations: 11 www.scielo.br
TS Mayer, T Taeufer, S Brandt, J Rabeah… - The Journal of …, 2022 - ACS Publications
Herein, we report a photomediated hydro- and deuterodecarboxylation of different primary, secondary, and tertiary carboxylic acids catalyzed by an organic pyrimidopteridine …
Number of citations: 1 pubs.acs.org
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com
I Shiina, K Nakata, K Ono, Y Onda… - Journal of the American …, 2010 - ACS Publications
A variety of optically active carboxylic esters are produced by the kinetic resolution of racemic α-substituted carboxylic acids using achiral alcohols, aromatic or aliphatic carboxylic …
Number of citations: 133 pubs.acs.org

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